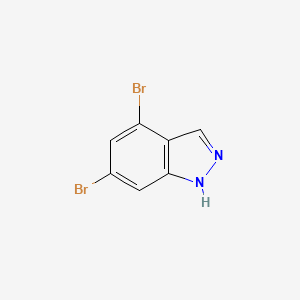

4,6-Dibromo-1H-indazole

Descripción general

Descripción

4,6-Dibromo-1H-indazole is a chemical compound with the molecular formula C7H4Br2N2 . It has a molecular weight of 275.93 . It is a solid substance that should be stored in a dry room at normal temperature .

Synthesis Analysis

The synthesis of indazoles, including 4,6-Dibromo-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for 4,6-Dibromo-1H-indazole is 1S/C7H4Br2N2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) .Chemical Reactions Analysis

The synthesis of 1H-indazoles involves a Cu(OAc)2-catalyzed reaction to form an N–N bond employing oxygen as the terminal oxidant . First, 2-(methylamino)benzonitrile 1 with an organometallic reagent formed N–H ketimine species 2 followed by Cu(OAc)2-catalyzed reaction to form N–N bond in DMSO under O2 atmosphere, to afford a wide variety of 1H-indazoles 3 in good to excellent yields .Physical And Chemical Properties Analysis

4,6-Dibromo-1H-indazole is a solid substance . It should be stored in a dry room at normal temperature .Aplicaciones Científicas De Investigación

Anticancer Applications

4,6-Dibromo-1H-indazole derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown inhibitory activity on the viability of various human cancer cell lines, including liver, breast, and leukemia cells. The anticancer activity is assessed using assays like the MTT reduction assay, which measures cell proliferation .

Antiangiogenic Properties

Some derivatives of 4,6-Dibromo-1H-indazole exhibit antiangiogenic activities, which is the process of inhibiting the growth of new blood vessels. This is particularly important in cancer treatment as it can prevent tumors from obtaining the blood supply needed for their growth. Compounds have been tested against proangiogenic cytokines associated with tumor development, showing significant potential in this field .

Antioxidant Effects

Indazole compounds, including those with the 4,6-Dibromo-1H-indazole structure, have been screened for their antioxidant activities. They are evaluated for their ability to scavenge free radicals, which are harmful to cells and are implicated in various diseases. These compounds have shown significant activities against radicals like DPPH, hydroxyl, and superoxide radicals, indicating their potential as antioxidants .

Medicinal Chemistry

Indazole-containing heterocyclic compounds are known for their wide range of medicinal applications. They serve as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents. The indazole structural motif is present in several marketed drugs, highlighting its importance in medicinal chemistry .

Synthetic Approaches

Recent synthetic approaches to indazoles, including 4,6-Dibromo-1H-indazole, have been developed to improve the efficiency and yield of these compounds. These methodologies are crucial for enabling the practical application of indazoles in various fields of research and development .

Anti-Inflammatory Activity

Indazole derivatives have been identified to exhibit anti-inflammatory effects. This is measured by their ability to inhibit paw edema, a common model for inflammation in research. Some derivatives have shown comparable or superior inhibition of inflammation compared to standard drugs like indomethacin .

Bromination Techniques

The bromination of indazoles, including at the C3 position, is an important chemical reaction for the synthesis of various indazole derivatives. Ultrasound-assisted bromination is one of the techniques used to achieve this, which can lead to favorable yields and is relevant for the synthesis of 4,6-Dibromo-1H-indazole .

Safety and Hazards

The safety information for 4,6-Dibromo-1H-indazole includes hazard statements H302 and H319 . Precautionary statements include P305+P351+P338 . It is recommended to ensure adequate ventilation, handle in accordance with good industrial hygiene and safety practice, and avoid getting it in eyes, on skin, or on clothing .

Mecanismo De Acción

Target of Action

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

It’s known that indazoles interact with their targets through various mechanisms, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of c–n and n–n bonds .

Biochemical Pathways

Indazoles are known to interact with a variety of biochemical pathways, particularly those involved in inflammation and cancer .

Result of Action

Indazole derivatives have been evaluated for anticancer, antiangiogenic, and antioxidant activities . Some compounds have shown significant activity in hindering the viability of human cancer cell lines .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,6-Dibromo-1H-indazole. For instance, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling this compound . These precautions suggest that the compound’s action can be influenced by its physical state and exposure conditions.

Propiedades

IUPAC Name |

4,6-dibromo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VISLECNHRSEMPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646146 | |

| Record name | 4,6-Dibromo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dibromo-1H-indazole | |

CAS RN |

447430-07-1 | |

| Record name | 4,6-Dibromo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

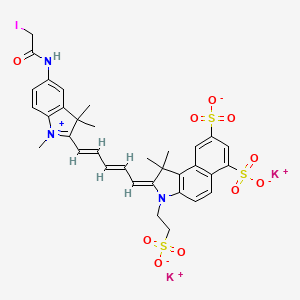

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[(2,6-difluorophenyl)sulfonylamino]propyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1262867.png)

![6-(2,2,3-Trimethylcyclopent-3-enyl)-1-oxaspiro[2.5]oct-5-ene](/img/structure/B1262878.png)